molecular formula C19H19NO4 B3915559 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B3915559
M. Wt: 325.4 g/mol
InChI Key: ZXEHNIGPWQUWCN-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family This compound is characterized by its chromen-4-one core structure, which is substituted with a dimethylamino group, a hydroxyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as sulfuric acid, to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the production of dyes and sensors.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow for hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4H-chromen-4-one: Lacks the dimethylamino and methoxyphenyl groups, resulting in different chemical and biological properties.

    8-[(Dimethylamino)methyl]-4H-chromen-4-one:

    3-(2-Methoxyphenyl)-4H-chromen-4-one: Lacks the dimethylamino and hydroxyl groups, leading to different interactions with biological targets.

Uniqueness

The unique combination of functional groups in 8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one provides it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)10-14-16(21)9-8-13-18(22)15(11-24-19(13)14)12-6-4-5-7-17(12)23-3/h4-9,11,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEHNIGPWQUWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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